molecular formula C10H12NO4+ B215185 3,4-Bis(methoxycarbonyl)-1-methylpyridinium

3,4-Bis(methoxycarbonyl)-1-methylpyridinium

Katalognummer B215185
Molekulargewicht: 210.21 g/mol
InChI-Schlüssel: GQKMZDCICSXUSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(methoxycarbonyl)-1-methylpyridinium (BMMP) is a quaternary ammonium salt that has been extensively studied for its potential applications in various scientific research fields. BMMP has been shown to possess unique biochemical and physiological properties, making it an attractive candidate for a wide range of research applications.

Wirkmechanismus

The mechanism of action of 3,4-Bis(methoxycarbonyl)-1-methylpyridinium is based on its ability to interact with biological molecules through electrostatic and hydrophobic interactions. 3,4-Bis(methoxycarbonyl)-1-methylpyridinium contains a positively charged quaternary ammonium group and a hydrophobic pyridine ring, allowing it to bind to negatively charged biological molecules such as proteins and nucleic acids.
Biochemical and Physiological Effects:
3,4-Bis(methoxycarbonyl)-1-methylpyridinium has been shown to possess a range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

3,4-Bis(methoxycarbonyl)-1-methylpyridinium possesses several advantages as a research tool, including its high sensitivity and selectivity towards biological molecules, its ability to penetrate cell membranes, and its low toxicity. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment for its detection.

Zukünftige Richtungen

There are several future directions for the research on 3,4-Bis(methoxycarbonyl)-1-methylpyridinium. One potential area of research is the development of new fluorescent probes based on 3,4-Bis(methoxycarbonyl)-1-methylpyridinium for the detection of specific biological molecules. Another potential direction is the use of 3,4-Bis(methoxycarbonyl)-1-methylpyridinium as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,4-Bis(methoxycarbonyl)-1-methylpyridinium and its potential applications in various research fields.
Conclusion:
In conclusion, 3,4-Bis(methoxycarbonyl)-1-methylpyridinium is a unique quaternary ammonium salt that has been extensively studied for its potential applications in various scientific research fields. Its ability to interact with biological molecules through electrostatic and hydrophobic interactions makes it an attractive candidate for a wide range of research applications. Further research on 3,4-Bis(methoxycarbonyl)-1-methylpyridinium is needed to fully understand its potential applications and to develop new tools and therapies based on its unique properties.

Synthesemethoden

The synthesis of 3,4-Bis(methoxycarbonyl)-1-methylpyridinium involves the reaction of 3,4-dimethylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with an excess of dimethyl carbonate to yield 3,4-Bis(methoxycarbonyl)-1-methylpyridinium as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

3,4-Bis(methoxycarbonyl)-1-methylpyridinium has been widely used in scientific research due to its unique properties. One of the most common applications of 3,4-Bis(methoxycarbonyl)-1-methylpyridinium is as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. 3,4-Bis(methoxycarbonyl)-1-methylpyridinium has been shown to possess high sensitivity and selectivity towards these molecules, making it an ideal tool for various biological assays.

Eigenschaften

Produktname

3,4-Bis(methoxycarbonyl)-1-methylpyridinium

Molekularformel

C10H12NO4+

Molekulargewicht

210.21 g/mol

IUPAC-Name

dimethyl 1-methylpyridin-1-ium-3,4-dicarboxylate

InChI

InChI=1S/C10H12NO4/c1-11-5-4-7(9(12)14-2)8(6-11)10(13)15-3/h4-6H,1-3H3/q+1

InChI-Schlüssel

GQKMZDCICSXUSI-UHFFFAOYSA-N

SMILES

C[N+]1=CC(=C(C=C1)C(=O)OC)C(=O)OC

Kanonische SMILES

C[N+]1=CC(=C(C=C1)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.